P-laurylbenzyltrimethylammonium
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Overview
Description
P-laurylbenzyltrimethylammonium is a quaternary ammonium compound with the chemical formula C₂₂H₄₀N⁺ . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a long hydrophobic lauryl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as a detergent.
Preparation Methods
The synthesis of P-laurylbenzyltrimethylammonium typically involves a quaternization reaction. One common method is the reaction of lauryl chloride with benzyltrimethylammonium chloride in the presence of a suitable solvent like acetone . The reaction conditions usually require moderate temperatures and can be carried out under reflux to ensure complete conversion. Industrial production methods often involve similar quaternization reactions but on a larger scale, with careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
P-laurylbenzyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often requiring strong oxidizing agents.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
P-laurylbenzyltrimethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst, facilitating reactions between compounds in different phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and protein extraction protocols.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: This compound is employed in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of P-laurylbenzyltrimethylammonium primarily involves its surfactant properties. The long hydrophobic lauryl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water, reducing surface tension and allowing for the emulsification of oils and fats. In biological systems, it can disrupt cell membranes, leading to cell lysis .
Comparison with Similar Compounds
P-laurylbenzyltrimethylammonium can be compared with other quaternary ammonium compounds such as:
Benzyltrimethylammonium chloride: Similar in structure but lacks the long lauryl chain, making it less effective as a surfactant.
Tetraethylammonium chloride: Another quaternary ammonium compound with different alkyl groups, used primarily in different applications.
The uniqueness of this compound lies in its combination of a long hydrophobic chain and a quaternary ammonium group, providing superior surfactant properties compared to its counterparts.
Properties
CAS No. |
47312-91-4 |
---|---|
Molecular Formula |
C22H40N+ |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
(4-dodecylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C22H40N/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4/h16-19H,5-15,20H2,1-4H3/q+1 |
InChI Key |
QBHPUAZVNMMJCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C |
Origin of Product |
United States |
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